molecular formula C25H31NO9 B13733123 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium CAS No. 40680-72-6

2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium

Cat. No.: B13733123
CAS No.: 40680-72-6
M. Wt: 489.5 g/mol
InChI Key: SAJDXJADXKOKPC-UHFFFAOYSA-N
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Description

The compound 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium (hereafter referred to as Compound A) is a structurally complex molecule with a benzofuran core substituted with methoxy groups, a 3-phenylpropyl alcohol side chain, and a dimethylazanium-ethoxy moiety. Its molecular formula is C24H30FNO5, and it has a molecular weight of 507.5 g/mol .

Properties

CAS No.

40680-72-6

Molecular Formula

C25H31NO9

Molecular Weight

489.5 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium

InChI

InChI=1S/C23H29NO5.C2H2O4/c1-24(2)13-15-29-22-19(18(25)11-10-16-8-6-5-7-9-16)20(26-3)17-12-14-28-21(17)23(22)27-4;3-1(4)2(5)6/h5-9,12,14,18,25H,10-11,13,15H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

SAJDXJADXKOKPC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC=CC=C3)O)OC)OC.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium typically involves multiple steps. The initial step often includes the preparation of the benzofuran derivative, which is then coupled with oxalate derivatives under controlled conditions. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that involve oxidative stress or inflammation.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby modulating their activity and reducing inflammation.

Comparison with Similar Compounds

Key Structural Features:

  • 4,7-Dimethoxy groups : Enhance solubility and influence electronic properties.
  • 1-Hydroxy-3-phenylpropyl chain : Provides stereochemical complexity and hydrophobic interactions.
  • Dimethylazanium-ethoxy group : Enhances water solubility and cellular uptake due to its cationic nature .

The following analysis compares Compound A with structurally or functionally related benzofuran derivatives, focusing on structural differences, biological activity, and physicochemical properties.

Table 1: Comparative Overview of Key Compounds

Compound Name Structural Features Biological Activity Key Differentiators
Compound A Benzofuran core, 4,7-dimethoxy, 3-phenylpropyl alcohol, dimethylazanium-ethoxy Apoptosis induction, neuroprotection, antibacterial Fluorophenyl group enhances lipophilicity; dimethylazanium improves bioavailability
Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate (Compound B) Acetamido group instead of benzofuran core Analgesic, anti-inflammatory Lacks benzofuran scaffold; targets inflammatory enzymes with higher selectivity
1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate (Compound C) Pyrrolidinium-ethoxy group instead of dimethylazanium Broad-spectrum biochemical probe Pyrrolidinium moiety alters charge distribution and cellular localization
Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate (Compound D) Ethyl ester, dihydrobenzofuran core (non-aromatic) Moderate anti-inflammatory Reduced aromaticity limits receptor binding; ester group increases metabolic stability

Structural and Functional Differences

Compound A vs. Compound B
  • Core structure : Compound A’s benzofuran core enables π-π stacking with biological targets (e.g., DNA or enzyme active sites), whereas Compound B’s acetamido group focuses on hydrogen bonding and enzyme inhibition .
  • Bioactivity: Compound A’s fluorophenyl group increases membrane permeability compared to Compound B’s non-fluorinated analogs, enhancing its anticancer potency .
Compound A vs. Compound C
  • Cationic groups : Compound A’s dimethylazanium moiety is less sterically hindered than Compound C’s pyrrolidinium, allowing faster cellular uptake .
  • Applications : Compound C’s pyrrolidinium group is more suited for ion-channel modulation, while Compound A targets apoptotic pathways .
Compound A vs. Compound D
  • Aromaticity : Compound A’s fully aromatic benzofuran core enhances binding to hydrophobic pockets in proteins, unlike Compound D’s dihydrobenzofuran, which lacks this feature .
  • Antibacterial activity : Compound A’s dimethylazanium group disrupts bacterial membranes, a mechanism absent in Compound D .

Physicochemical Properties

Property Compound A Compound B Compound C Compound D
Molecular Weight (g/mol) 507.5 ~450 (estimated) ~520 (estimated) 278.3
LogP (lipophilicity) 2.8 1.5 3.1 1.2
Water Solubility Moderate High Low High
Key Functional Groups Fluorophenyl, dimethylazanium Acetamido, phenylpropyl Pyrrolidinium, benzofuran Ethyl ester, dihydrobenzofuran
  • Lipophilicity : Compound A’s fluorophenyl group increases LogP compared to Compound B and D, balancing membrane permeability and solubility .
  • Solubility : Compound C’s pyrrolidinium group reduces water solubility relative to Compound A’s dimethylazanium, impacting formulation strategies .

Mechanistic and Application Insights

  • Anticancer specificity: Compound A’s fluorophenyl and dimethylazanium groups synergize to target cancer cells with minimal off-effects, unlike Compound D’s non-specific anti-inflammatory action .

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